2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative with a 2-chlorophenyl substituent at position 5 of the triazole ring and a 4-methoxyphenyl group attached to the acetamide moiety. The 1,2,4-triazole scaffold is widely studied for its pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-25-12-8-6-11(7-9-12)20-15(24)10-26-17-22-21-16(23(17)19)13-4-2-3-5-14(13)18/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOHUHINNWABPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a synthetic derivative of the triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 404.83 g/mol. The structural highlights include:
- Triazole Ring : This five-membered ring is central to the compound's biological activity.
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Methoxyphenyl Acetamide Moiety : Contributes to pharmacological properties and potential therapeutic applications.
Antimicrobial Activity
- Mechanism of Action : Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis, which is crucial for fungal cell membrane integrity. This mechanism can lead to increased permeability and ultimately cell death.
-
Case Studies :
- A recent study evaluated the compound's activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics like vancomycin and ciprofloxacin, indicating potent antibacterial properties .
- Another investigation highlighted its antifungal activity against Candida albicans, showing promising results in both in vitro and in vivo models .
Anticancer Activity
- In Vitro Studies : The compound has been tested on various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. Results indicated that it induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest .
- Cytotoxicity Data :
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds often correlates with their structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Triazole Ring | Essential for antifungal activity |
| Chlorophenyl Substitution | Enhances antibacterial potency |
| Methoxy Group | Improves solubility and bioavailability |
Research indicates that modifications at specific positions on the triazole ring can significantly affect the compound's efficacy and selectivity against various pathogens .
Comparative Analysis with Other Compounds
When compared to other triazole derivatives such as fluconazole and itraconazole, this compound shows a unique profile:
| Compound Name | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 0.125 |
| Fluconazole | Antifungal | 0.5 |
| Itraconazole | Broad-spectrum antifungal | 0.25 |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties that make it a candidate for drug development. Research indicates that triazole derivatives often possess:
- Antimicrobial Activity : Studies have shown that triazole compounds can effectively combat various bacterial and fungal strains. For example, related triazole derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics like gentamicin and ciprofloxacin .
- Anticancer Properties : Triazole derivatives are being investigated for their potential to inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth .
Agricultural Applications
The compound may also have applications in agriculture, particularly as a fungicide or pesticide. The triazole structure is known for its ability to disrupt fungal cell membranes, making it effective against plant pathogens .
Material Science
In addition to biological applications, this compound can be utilized in the synthesis of new materials. Its unique chemical structure allows for modifications that can lead to materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Case Studies
Several studies provide insights into the efficacy and potential applications of this compound:
- Antibacterial Activity Study :
- Fungal Inhibition Research :
- Pharmacological Profile Review :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their reported biological activities:
Key Observations:
Chlorophenyl vs. Hydroxyphenyl: The 2-chlorophenyl group in the target compound likely improves metabolic stability compared to hydroxylated analogs, which may exhibit higher polarity and faster clearance .
Biological Activity Trends :
- Antimicrobial Activity : Compounds with 4-methoxyphenyl or 3-chlorophenyl groups show moderate-to-strong activity against Gram-positive bacteria (S. aureus) but reduced efficacy against Gram-negative strains (E. coli) .
- Enzyme Inhibition : The 2-chlorophenyl substituent may sterically hinder binding to reverse transcriptase compared to smaller groups (e.g., hydroxyphenyl ), as seen in .
Antiexudative Potential: Furan-2-yl-substituted analogs demonstrate superior antiexudative activity (up to 85% inhibition) compared to chlorophenyl derivatives , suggesting that heterocyclic substituents at position 5 enhance anti-inflammatory effects.
Physicochemical Properties Comparison
Research Findings and Implications
- Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol with N-(4-methoxyphenyl)-α-chloroacetamide in basic ethanol, a method validated for similar analogs .
- SAR Insights :
- Position 5 of Triazole : Bulky aryl groups (e.g., 2-chlorophenyl) improve lipophilicity but may reduce solubility, necessitating formulation optimization.
- Acetamide Substituents : Para-substituted aryl groups (e.g., 4-methoxyphenyl) enhance thermal stability and crystallinity, as evidenced by melting points >250°C in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
